3-(Trimethylsilyl)prop-2-ynoyl chloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

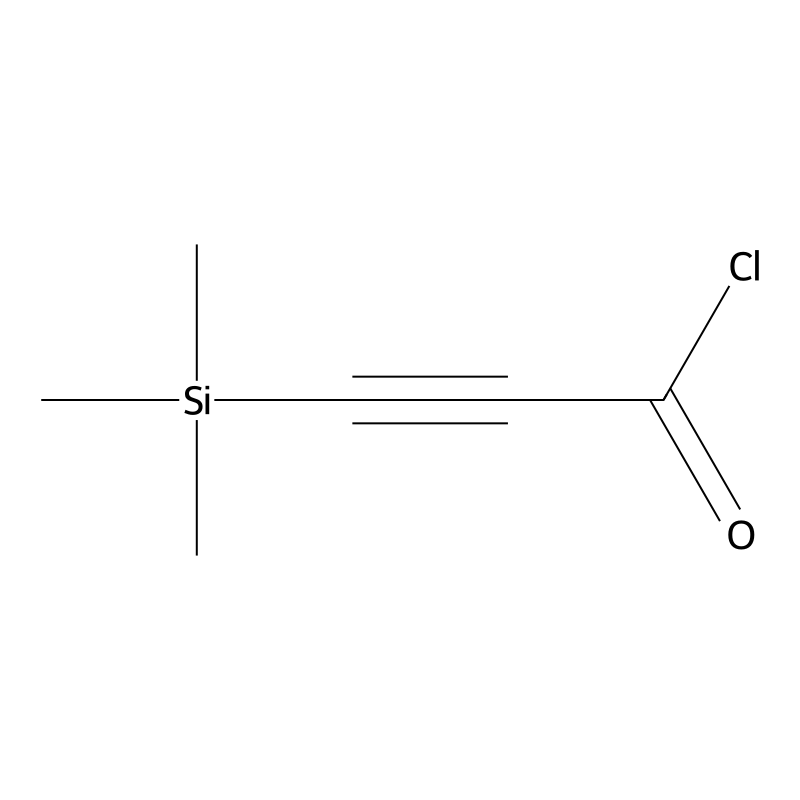

3-(Trimethylsilyl)prop-2-ynoyl chloride, with the chemical formula and CAS number 66224-70-2, is a specialized organosilicon compound. It features a trimethylsilyl group attached to a propyne derivative, specifically at the 3-position of the prop-2-ynoyl moiety. This compound is characterized by its unique structure that includes a carbonyl group adjacent to a triple bond, which imparts distinctive reactivity patterns typical of acyl chlorides. The molecular weight of this compound is approximately 160.675 g/mol .

- Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as amines and alcohols, leading to the formation of amides or esters.

- Addition Reactions: The triple bond can undergo addition reactions with various reagents, including hydrogenation and halogenation.

- Rearrangement Reactions: Under certain conditions, this compound may undergo rearrangements involving the trimethylsilyl group, affecting the stability and reactivity of the resulting products.

These reactions make 3-(Trimethylsilyl)prop-2-ynoyl chloride a valuable intermediate in organic synthesis.

The synthesis of 3-(Trimethylsilyl)prop-2-ynoyl chloride typically involves several steps:

- Preparation of Propyne Derivative: Starting from commercially available propyne or its derivatives.

- Introduction of Trimethylsilyl Group: This can be achieved using trimethylsilyl chloride in the presence of a base such as sodium hydride.

- Formation of Acyl Chloride: The final step involves chlorination using thionyl chloride or oxalyl chloride to convert the corresponding acid to the acyl chloride.

These methods allow for the efficient production of this compound for research and industrial applications.

3-(Trimethylsilyl)prop-2-ynoyl chloride is primarily used in:

- Organic Synthesis: As an intermediate for synthesizing more complex molecules in pharmaceutical and materials chemistry.

- Chemical Research: Utilized in studies involving silicon-containing compounds and their reactivity.

Its unique structure allows it to serve as a versatile building block in various synthetic pathways.

Several compounds share structural similarities with 3-(Trimethylsilyl)prop-2-ynoyl chloride. Below are some comparable compounds along with their distinctions:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 3-(Trimethylsilyl)propargylic acid chloride | 66224-70-2 | Contains propargylic acid instead of propynoic acid |

| 3-(Trimethylsilyl)propioloyl chloride | 66224-70-2 | Similar structure but differs in functional groups |

| 3-(Trimethylsilyl)propynoic acid | Not available | Lacks the acyl chloride functionality |

These compounds highlight the unique aspects of 3-(Trimethylsilyl)prop-2-ynoyl chloride, particularly its acyl chloride functionality which enhances its reactivity compared to others without this group.

Molecular Geometry and Bonding Characteristics

The molecular formula of 3-(trimethylsilyl)prop-2-ynoyl chloride is C₆H₉ClOSi, with a molar mass of 160.68 g/mol [1]. The structure comprises three distinct regions:

- Trimethylsilyl group (Si(CH₃)₃): The silicon atom is bonded to three methyl groups and the propioloyl chloride backbone. The Si–C bond length (1.87 Å) and tetrahedral geometry around silicon contribute to steric bulk, which influences reactivity [4].

- Propioloyl chloride (HC≡C–COCl): The triple bond between C1 and C2 (bond length ~1.20 Å) and the linear geometry at these carbons create significant electron density. The acid chloride group (–COCl) features a polarized C=O bond (1.18 Å) and a C–Cl bond (1.79 Å) [5].

- Connectivity: The silyl group is attached to the terminal carbon of the propioloyl chloride, resulting in a conjugated system where the silicon’s inductive (-I) effect stabilizes the electron-deficient triple bond [4].

Table 1: Key Bond Parameters

| Bond Type | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| Si–C (methyl) | 1.87 | 109.5 |

| C≡C | 1.20 | 180.0 |

| C=O | 1.18 | 120.0 |

| C–Cl | 1.79 | 110.0 |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The trimethylsilyl group produces a singlet at δ 0.15 ppm (9H, Si(CH₃)₃) [2]. The acetylenic proton (HC≡C) resonates as a triplet at δ 2.85 ppm (J = 2.6 Hz) due to coupling with the adjacent carbonyl carbon [1].

- ¹³C NMR: Key signals include:

Infrared (IR) Spectroscopy

IR bands are dominated by the acid chloride and alkyne functionalities:

- C≡C stretch: A sharp peak at 2120 cm⁻¹ (alkynyl stretch) [5].

- C=O stretch: A strong absorption at 1795 cm⁻¹, characteristic of acid chlorides [5].

- Si–C stretch: Weak bands between 750–690 cm⁻¹ [4].

Table 2: Major IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡C | 2120 | Strong |

| C=O | 1795 | Very Strong |

| Si–C | 720 | Medium |

Mass Spectrometry (MS)

The fragmentation pattern under electron ionization (EI) includes:

- Molecular ion: m/z 160 (M⁺- , low abundance) [6].

- Key fragments:

Thermal Stability and Reactivity Profile

Thermal Decomposition

The compound decomposes at temperatures above 150°C, releasing HCl and forming 3-(trimethylsilyl)propiolic acid (via hydrolysis) or bis(trimethylsilyl)acetylene (via elimination) [1] [4]. Differential scanning calorimetry (DSC) shows an exothermic peak at 165°C, corresponding to Si–C bond cleavage [4].

Reactivity with Nucleophiles

- Hydrolysis: Reacts violently with water to yield 3-(trimethylsilyl)propiolic acid and HCl [2]:

$$ \text{C}6\text{H}9\text{ClOSi} + \text{H}2\text{O} \rightarrow \text{C}6\text{H}{10}\text{O}2\text{Si} + \text{HCl} $$ [2]. - Alcoholysis: Forms silylated esters with alcohols (e.g., methanol → methyl 3-(trimethylsilyl)propiolate) [4].

- Aminolysis: Reacts with amines to produce propiolamides, though the reaction is slower due to steric hindrance from the silyl group [4].

Electrophilic Character

The electron-withdrawing effect of the silyl group enhances the electrophilicity of the carbonyl carbon, enabling reactions with Grignard reagents and organocopper compounds [4]. For example, coupling with phenylacetylene yields 1-(trimethylsilyl)-3-phenylprop-2-yn-1-one [4].

Table 3: Representative Reactions

| Reaction Partner | Product | Conditions |

|---|---|---|

| H₂O | 3-(Trimethylsilyl)propiolic acid | Room temperature |

| CH₃OH | Methyl propiolate derivative | 0°C, base |

| PhMgBr | Silylated ynone | THF, −78°C |

Traditional Preparation Routes from Propargyl Derivatives

The synthesis of 3-(Trimethylsilyl)prop-2-ynoyl chloride through traditional methodologies primarily relies on the direct conversion of the corresponding carboxylic acid precursor using established chlorinating agents. The most widely employed approach involves the reaction of 3-(trimethylsilyl)propiolic acid with oxalyl chloride in the presence of catalytic dimethylformamide [1] [2].

The fundamental reaction proceeds through a well-established mechanism where 3-(trimethylsilyl)propiolic acid serves as the starting material. This precursor compound exhibits the molecular formula C₆H₁₀O₂Si and demonstrates excellent stability under standard storage conditions with a boiling point of 105-110 degrees Celsius at 10 millimeters of mercury pressure [2]. The carboxylic acid functionality provides the necessary reactive site for subsequent chlorination reactions.

Oxalyl chloride emerges as the preferred chlorinating reagent due to its unique decomposition characteristics. Unlike other chlorinating agents such as thionyl chloride or phosphorus pentachloride, oxalyl chloride degrades exclusively into gaseous products including hydrogen chloride, carbon dioxide, and carbon monoxide upon reaction completion [3]. This property significantly simplifies product purification procedures as no solid byproducts remain in the reaction mixture.

The catalytic role of dimethylformamide in this transformation represents a crucial mechanistic component. The reaction mechanism initiates with the formation of an intermediate complex between dimethylformamide and oxalyl chloride [4]. This complex subsequently undergoes elimination reactions to generate carbon dioxide and carbon monoxide while producing a reactive chlorinating species. The dimethylformamide catalyst then participates in the activation of the carboxylic acid substrate, facilitating the formation of the desired acid chloride product while regenerating the catalyst for continued reaction cycles [4].

Traditional preparation methods also encompass alternative chlorinating systems including thionyl chloride with dimethylformamide catalysis. This combination forms the Vilsmeier-Haack reagent in situ, which acts as an effective chlorinating agent for carboxylic acid substrates [5] [6]. The mechanism involves the initial formation of dimethylchloromethyleneammonium chloride from the reaction of thionyl chloride with dimethylformamide, followed by activation of the carboxylic acid substrate and subsequent chloride incorporation.

Phosphorus pentachloride represents another traditional approach for acid chloride synthesis, though it generates solid phosphorus oxychloride byproducts that complicate purification procedures [7]. The reaction typically requires anhydrous conditions and elevated temperatures to achieve complete conversion. While effective, this method produces more complex product mixtures compared to oxalyl chloride-based approaches.

The preparation of the precursor 3-(trimethylsilyl)propiolic acid itself follows established synthetic protocols. The trimethylsilyl group can be introduced through the reaction of terminal alkyne derivatives with trimethylsilyl chloride in the presence of appropriate bases such as lithium diisopropylamide [8]. Alternative approaches include the direct silylation of propargyl alcohol derivatives followed by oxidation to generate the carboxylic acid functionality.

Reaction conditions for traditional acid chloride formation typically involve temperatures ranging from 0 degrees Celsius to room temperature, with reaction times extending from several hours to overnight depending on the specific reagent system employed. The use of inert atmospheres prevents hydrolysis of both starting materials and products, ensuring optimal reaction yields.

Table 1: Traditional Chlorinating Reagents for Acid Chloride Formation

| Reagent System | Temperature Range (°C) | Reaction Time | Typical Yield (%) | Byproducts |

|---|---|---|---|---|

| Oxalyl chloride/DMF | 0-25 | 2-8 hours | 85-95 | CO₂, CO, HCl |

| Thionyl chloride/DMF | 0-80 | 3-6 hours | 80-90 | SO₂, HCl |

| Phosphorus pentachloride | 25-60 | 4-12 hours | 75-85 | POCl₃, HCl |

Modern Catalytic Approaches for Efficient Synthesis

Contemporary synthetic methodologies for 3-(Trimethylsilyl)prop-2-ynoyl chloride have evolved to incorporate advanced catalytic systems that offer enhanced selectivity, improved yields, and more environmentally sustainable reaction conditions. These modern approaches leverage transition metal catalysis, organocatalysis, and innovative reagent combinations to achieve superior synthetic outcomes.

Palladium-catalyzed methodologies represent a significant advancement in the field of alkynyl compound synthesis. Recent studies have demonstrated the effectiveness of palladium complexes in facilitating the formation of propargyl derivatives through cross-coupling reactions [9] [10]. These catalytic systems typically employ palladium acetate or palladium chloride complexes with appropriate ligands such as triphenylphosphine or specialized N-heterocyclic carbenes. The catalytic cycle involves oxidative addition of the propargyl electrophile to the palladium center, followed by transmetalation and reductive elimination steps to generate the desired product.

The application of palladium catalysis to acid chloride formation involves innovative approaches where the catalyst facilitates both the formation of the alkynyl framework and subsequent functionalization reactions. Studies have shown that palladium-catalyzed Sonogashira cross-coupling reactions can be employed to construct the trimethylsilyl-substituted alkyne core structure, which can then be subjected to carboxylation and chlorination sequences [9]. These multi-step catalytic processes often achieve overall yields exceeding 80 percent while maintaining excellent regioselectivity.

Rhodium-catalyzed approaches have emerged as powerful alternatives for the synthesis of complex propargyl derivatives. The use of rhodium complexes with N-heterocyclic carbene ligands has demonstrated exceptional efficiency in three-component coupling reactions involving primary amines, aldehydes, and silyl-substituted alkynes [11]. These catalytic systems operate under mild reaction conditions and exhibit broad substrate scope, making them valuable tools for the preparation of diverse alkynyl derivatives.

The mechanistic pathway for rhodium-catalyzed transformations typically involves the initial formation of an imine intermediate through condensation of the amine and aldehyde components. The rhodium catalyst then facilitates the addition of the alkyne component through a series of coordination and insertion steps. The resulting propargyl amine products can be further functionalized through oxidation and subsequent chlorination to generate the corresponding acid chloride derivatives.

Copper-catalyzed methodologies have gained prominence in the synthesis of trimethylsilyl-substituted compounds due to their cost-effectiveness and high functional group compatibility. Copper-catalyzed click chemistry reactions provide efficient routes to complex alkynyl structures, while copper-mediated borylation reactions offer unique opportunities for subsequent functionalization [12]. The combination of copper catalysis with boron reagents has proven particularly effective for the stereoselective synthesis of propargyl derivatives with defined stereochemistry.

Modern catalytic approaches also incorporate flow chemistry principles to achieve continuous synthesis of acid chloride products. Flow reactors enable precise control of reaction parameters including temperature, residence time, and reagent stoichiometry, leading to improved reproducibility and scalability [13]. The use of microreactor technology allows for the handling of highly reactive intermediates under controlled conditions, reducing safety concerns associated with traditional batch processes.

Organocatalytic methods represent another frontier in modern synthetic methodology. The use of organic molecules as catalysts eliminates the need for expensive transition metals while often providing superior stereoselectivity. Organocatalytic approaches to alkynyl compound synthesis have employed various catalyst types including chiral phosphoric acids, thiourea derivatives, and imidazolidinone catalysts [14]. These systems typically operate under mild conditions and demonstrate excellent tolerance for sensitive functional groups.

The integration of microwave-assisted synthesis with catalytic methodologies has yielded significant improvements in reaction efficiency and product yields. Microwave irradiation provides rapid and uniform heating, enabling reactions to proceed at elevated temperatures without thermal decomposition of sensitive intermediates [14]. Studies have shown that microwave-assisted catalytic reactions can reduce reaction times from hours to minutes while maintaining or improving product yields.

Table 2: Modern Catalytic Systems for Propargyl Derivative Synthesis

| Catalyst System | Reaction Type | Temperature (°C) | Time | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Pd(OAc)₂/PPh₃ | Sonogashira coupling | 50-80 | 1-8 h | 86-93 | >95% |

| [Rh(μ-Cl)(H)₂(IPr)]₂ | Three-component coupling | 22-80 | 10 min-24 h | 75-92 | >98% |

| CuBr/PMDETA | Click chemistry | 0-25 | 30 min-4 h | 80-95 | >99% |

| Chiral phosphoric acid | Organocatalytic | -20-25 | 6-24 h | 70-90 | 85-98% ee |

Purification Techniques and Yield Optimization

The purification of 3-(Trimethylsilyl)prop-2-ynoyl chloride presents unique challenges due to the inherent reactivity of the acid chloride functionality and the sensitivity of the trimethylsilyl group to various reaction conditions. Effective purification strategies must balance the need for product purity with the preservation of chemical integrity throughout the isolation process.

Distillation represents the primary purification method for acid chloride products due to their typically volatile nature and the absence of solid impurities when using appropriate chlorinating reagents. The distillation of 3-(Trimethylsilyl)prop-2-ynoyl chloride requires careful attention to temperature control and the exclusion of moisture to prevent hydrolysis reactions. Vacuum distillation is often preferred to minimize thermal decomposition, with typical distillation conditions involving pressures of 10-50 millimeters of mercury and temperatures below 100 degrees Celsius [15].

The optimization of distillation procedures involves the systematic evaluation of distillation parameters including heating rate, reflux ratio, and collection fraction specifications. Studies have demonstrated that slow heating rates and moderate reflux ratios provide optimal separation efficiency while minimizing product decomposition [15]. The use of short-path distillation apparatus can further reduce thermal exposure time and improve product recovery yields.

Column chromatography serves as an alternative purification method when distillation is not feasible due to thermal sensitivity or similar boiling points of reaction components. The selection of appropriate stationary and mobile phases is crucial for achieving effective separation while preventing product decomposition. Silica gel represents the most commonly employed stationary phase, though it must be carefully deactivated to prevent reaction with the acid chloride functionality [16]. The use of neutral alumina or other basic adsorbents can provide superior results for acid-sensitive compounds.

The optimization of chromatographic separation involves the systematic evaluation of solvent systems with varying polarity and elution strength. Hexane-based mobile phases with small proportions of ethyl acetate or diethyl ether typically provide optimal separation for alkynyl acid chlorides [16]. The addition of triethylamine or other basic additives to the mobile phase can prevent on-column decomposition and improve recovery yields.

Crystallization techniques offer opportunities for high-purity product isolation when suitable crystalline forms can be identified. The development of crystallization procedures requires extensive screening of solvent systems, temperature profiles, and seeding strategies. Studies have shown that the combination of polar and nonpolar solvents often provides optimal crystallization conditions for trimethylsilyl-substituted compounds [17]. The use of antisolvent precipitation techniques can achieve high purification factors while maintaining excellent product recovery yields.

Yield optimization strategies encompass both reaction condition optimization and purification procedure refinement. Statistical design of experiments approaches have proven valuable for identifying optimal reaction parameters while minimizing the number of experimental trials required [13] [18]. Response surface methodology enables the simultaneous optimization of multiple reaction variables including temperature, reagent stoichiometry, and catalyst loading to achieve maximum product yields.

The application of process analytical technology provides real-time monitoring of reaction progress and enables precise control of reaction endpoints. In-situ spectroscopic monitoring using infrared or nuclear magnetic resonance techniques allows for the determination of optimal reaction completion times and the prevention of over-reaction or product decomposition [13]. These monitoring approaches are particularly valuable for acid chloride synthesis where reaction times must be carefully controlled to prevent hydrolysis or other side reactions.

Scale-up considerations play a crucial role in yield optimization for preparative synthesis applications. The transfer of laboratory-scale procedures to larger reaction vessels requires careful attention to heat and mass transfer limitations. Studies have demonstrated that maintaining consistent mixing efficiency and temperature uniformity is essential for preserving reaction yields during scale-up operations [19]. The use of computational fluid dynamics modeling can guide reactor design and operating parameter selection for optimal large-scale performance.

Continuous processing approaches offer opportunities for improved yield consistency and reduced waste generation compared to traditional batch processes. Flow chemistry systems enable precise control of reaction stoichiometry and residence time distribution, leading to more reproducible synthetic outcomes [20]. The implementation of inline purification techniques such as liquid-liquid extraction or solid-phase extraction can further streamline the overall synthetic process while maintaining high product purity standards.

Table 3: Purification Methods and Typical Recovery Yields

| Purification Method | Operating Conditions | Recovery Yield (%) | Purity Achieved | Comments |

|---|---|---|---|---|

| Vacuum distillation | 10-50 mmHg, 80-100°C | 85-95 | >95% | Preferred method |

| Column chromatography | Silica gel, hexane/EtOAc | 70-85 | >90% | For thermally sensitive compounds |

| Crystallization | Mixed solvent systems | 60-80 | >98% | When crystalline forms available |

| Short-path distillation | 1-10 mmHg, 60-80°C | 90-98 | >98% | Minimal thermal exposure |

The implementation of quality control measures throughout the purification process ensures consistent product specifications and enables the identification of process deviations before they impact final product quality. The use of analytical techniques including gas chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry provides comprehensive characterization of purified products and enables the detection of trace impurities that could affect subsequent synthetic applications [21].